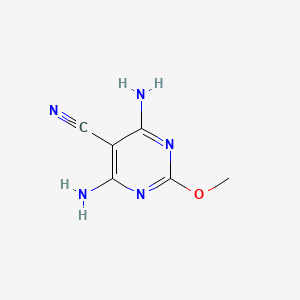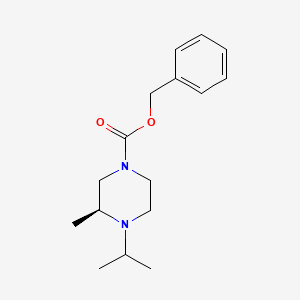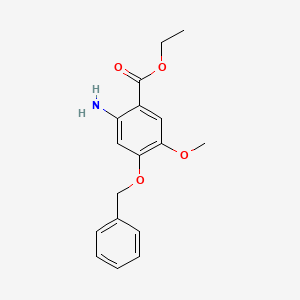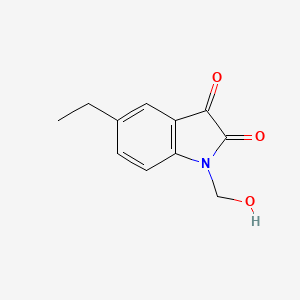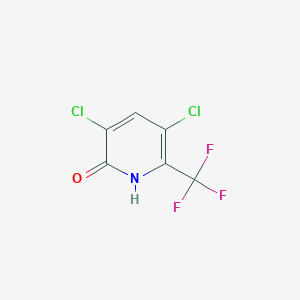
3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the chlorination and trifluoromethylation of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are employed depending on the desired reaction.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals, particularly in the synthesis of pesticides and herbicides
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trichloromethyl)pyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: Compared to these similar compounds, 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it more suitable for certain applications, particularly in the synthesis of specific agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C6H2Cl2F3NO |
|---|---|
Molecular Weight |
231.98 g/mol |
IUPAC Name |
3,5-dichloro-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-2-1-3(8)5(13)12-4(2)6(9,10)11/h1H,(H,12,13) |
InChI Key |
CBGLZCLHLGQOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


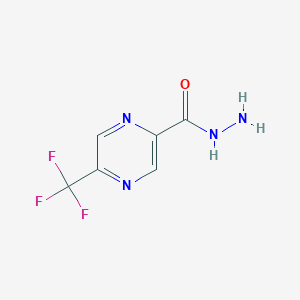
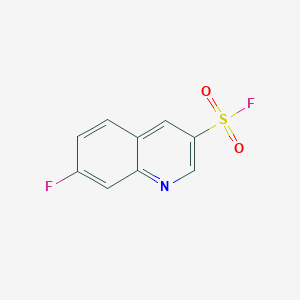
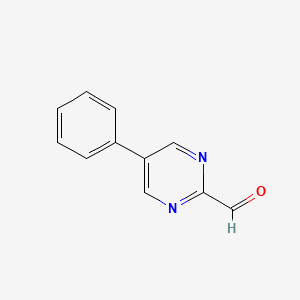
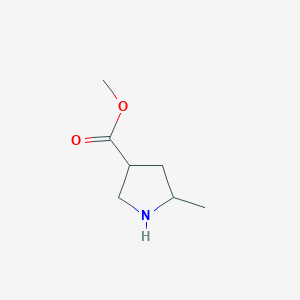
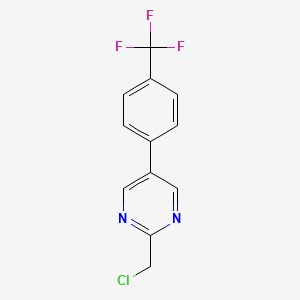
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
